BenchChemオンラインストアへようこそ!

pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone

Synthetic Chemistry Procurement Purity Analysis

This compound is the authentic [4,3-c] regioisomer—critical for avoiding false negatives from inactive [3,4-c] isomers in screening libraries. The unsubstituted pyrrolidine offers a clean vector for amide diversification, while the HCl salt ensures aqueous solubility for in vitro assays. Its calculated tPSA (47.8 Ų) and low molecular weight place it within CNS MPO desirability space, making it an ideal fragment-like starting point for neuroscience or kinase programs. Commercial ≥98% purity eliminates re-purification overhead before screening.

Molecular Formula C11H16N4O
Molecular Weight 220.27 g/mol
Cat. No. B7826515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone
Molecular FormulaC11H16N4O
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=NNC3=C2CNCC3
InChIInChI=1S/C11H16N4O/c16-11(15-5-1-2-6-15)10-8-7-12-4-3-9(8)13-14-10/h12H,1-7H2,(H,13,14)
InChIKeyTVFKLYKDKAYXBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes30 mg / 100 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone: Chemical Profile and Procurement Baseline


Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone (CAS 1170871-80-3 free base; CAS 1219976-21-2 HCl salt) is a synthetic small molecule featuring a partially saturated pyrazolo[4,3-c]pyridine core linked via a ketone bridge to an unsubstituted pyrrolidine ring [1]. The compound is typically supplied as the hydrochloride salt, which enhances aqueous solubility for in vitro and in vivo applications . It belongs to a broader class of pyrazolo[4,3-c]pyridine derivatives investigated for kinase inhibition and neurological indications, though its specific pharmacological profile remains largely unexplored in published literature [2].

Why Generic Substitution is Inadvisable for Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone


Simple analoging within the pyrazolo[4,3-c]pyridine-3-yl methanone family is unreliable due to the extreme sensitivity of biological activity to the nature of the amine substituent [1]. The ring size, heteroatom content, and substitution of the cyclic amine drastically alter hydrogen-bonding capacity, basicity, and conformational flexibility, which can lead to profound differences in target binding. For instance, replacing the pyrrolidine with a morpholine (introducing an oxygen) or a piperidine (expanding the ring) changes the logP by >0.5 units and alters the pKa of the conjugate acid by approximately 1-2 units . Such parameter shifts are sufficient to flip a compound from a potent inhibitor (>90% inhibition at 1 μM) to essentially inactive (<10% inhibition) within the same kinase assay panel, as demonstrated in closely related pyrazolo[4,3-c]pyridine kinase inhibitor series [1]. The following section quantifies where differentiation data exists for this specific scaffold.

Quantitative Differentiation Evidence for Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone Against Closest Analogs


Synthetic Accessibility Advantage: Commercial Purity vs. 3-Hydroxy-Pyrrolidine Analog

The unsubstituted pyrrolidine derivative offers a distinct advantage in commercial purity over the 3-hydroxy-pyrrolidine analog (CAS 1219976-33-6). The target compound is available at ≥98% purity from multiple vendors , whereas the hydroxylated analog is often supplied at ≥95% purity due to the additional synthetic step and chiral purification burden . This purity differential is critical for high-throughput screening where purity <97% can increase false positive rates from aggregated and reactive impurities.

Synthetic Chemistry Procurement Purity Analysis

Improved Aqueous Solubility of HCl Salt vs. Free Base and Morpholine Analog

The hydrochloride salt form (CAS 1219976-21-2) provides a critical solubility advantage over both the free base and the morpholine analog (Morpholino(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone). While quantitative thermodynamic solubility data is not published for this exact compound, the protonation of the tetrahydropyridine nitrogen in the HCl salt form is universally recognized to increase aqueous solubility by 10- to 1000-fold over the neutral free base for similar heterocyclic scaffolds [1]. The free base form has a calculated XLogP3-AA of -0.1 (PubChem), indicating borderline aqueous solubility, whereas the hydrochloride salt is explicitly described by vendors as formulated for solubility in biological fluids .

Physicochemistry Formulation Bioassay Compatibility

Divergent Predicted CNS Permeability vs. Piperidine and Azepane Analogs

The unsubstituted pyrrolidine ring confers an optimal balance of size and lipophilicity for CNS penetration that is disrupted in larger-ring analogs. The target compound's topological polar surface area (tPSA) is calculated at 47.8 Ų (PubChem), placing it within the well-established CNS drug space threshold (<70 Ų). In contrast, the piperidine (6-membered ring) and azepane (7-membered ring) analogs, while maintaining similar topology, have a slightly larger molecular volume and an additional rotatable bond, which incrementally increase molecular bulk. More critically, expanding the ring from 5 to 7 atoms in pyrrolidine-based opioid receptor ligands has been shown to flip functional activity from agonism to antagonism . Although direct data for this scaffold is lacking, the 5-membered ring is a privileged fragment for maintaining nanomolar affinity in pyrrolidine-containing CNS agents.

Medicinal Chemistry CNS Drug Discovery ADME Prediction

Regioisomeric Selectivity: Pyrazolo[4,3-c]pyridine vs. Pyrazolo[3,4-c]pyridine Core

The [4,3-c] ring fusion isomer differentiates the target from its [3,4-c] regioisomer, which is known to be inactive in certain kinase contexts. In the Nerviano kinase patent family (US 7,947,686 B2), only compounds with the [4,3-c] fusion maintained consistent IGF-1R inhibitory activity, whereas several [3,4-c] analogs showed >10-fold loss in potency in identical enzyme assays [1]. The nitrogen positioning alters the hydrogen-bond donor/acceptor pattern at the hinge-binding region of the kinase, directly impacting binding affinity. While the exact pyrrolidinyl compound is not explicitly profiled in the patent, its [4,3-c] core matches the active series scaffold.

Chemical Biology Kinase Inhibition Structural Biology

High-Value Application Scenarios for Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone


Kinase Inhibitor Hit-to-Lead Campaigns Targeting IGF-1R and Related RTKs

Based on its [4,3-c] core scaffold's established activity in IGF-1R inhibition [1], this compound serves as a high-purity, soluble fragment-like starting point for structure-activity relationship (SAR) exploration. Its unsubstituted pyrrolidine allows for rapid diversification at the amide position while maintaining solubility via the HCl salt form . The commercial availability at ≥98% purity minimizes re-purification overhead before screening.

CNS-Penetrant Probe Development Leveraging Optimal Physicochemical Space

The compound's calculated tPSA (47.8 Ų), combined with a low molecular weight and moderate lipophilicity, positions it favorably within CNS MPO desirability space [2]. This makes it a valuable core scaffold for neuroscience programs aiming to build brain-exposed chemical probes, particularly where the pyrrolidine motif is a known privileged structure for neurotransmitter receptor binding.

Pharmacological Tool for Studying TASK-1 Potassium Channel Antagonism

Sanofi patents on substituted 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines demonstrate TASK-1 channel modulation [3]. While the specific compound is not a patented example, its core scaffold suggests potential for atrial arrhythmia research. The ready availability of the HCl salt facilitates electrophysiology studies where aqueous solubility is required for patch-clamp assays.

Selective Regioisomer Control in Heterocyclic Library Synthesis

The clear differentiation in biological activity between the [4,3-c] and [3,4-c] isomers [1] makes this compound a critical isomer in focused compound collections. Procurement of the authentic [4,3-c] isomer ensures that library-based screening hits are not artifacts of the inactive regioisomer, thereby improving screening data quality.

Quote Request

Request a Quote for pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.